4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and propyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route might involve the reaction of 4-methoxybenzaldehyde with a thioamide and a propyl halide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxyphenyl-5-propyl-1,3-thiazol-2-amine.
Reduction: Dihydro-4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazole ring.
4-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thiazole ring.
Uniqueness
4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both a thiazole ring and a propyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAAHIGZFFWUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364178 |
Source
|
Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461436-76-0 |
Source
|
Record name | 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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